5-Methyl-2(5H)-furanone is a naturally occurring organic compound classified as a butenolide, a type of lactone with a five-membered ring containing a double bond. [, ] It is a chiral molecule, existing in both (R) and (S) enantiomeric forms. [, ]
5-Methyl-2(5H)-furanone contributes to the aroma profile of certain foods, such as dried jujube slices, where it imparts a bitter flavor. [] It is also a valuable building block in the synthesis of various natural products and bioactive compounds. [, , , ]
5-Methyl-2(5H)-furanone can be derived from various natural sources, including fruits and fermented products, where it is responsible for sweet and nutty flavors. It belongs to the broader class of furanones, which are characterized by a furan ring containing a carbonyl group. The compound is primarily recognized for its volatile nature and flavoring properties in food science.
The synthesis of 5-Methyl-2(5H)-furanone can be achieved through several methods:
The molecular structure of 5-Methyl-2(5H)-furanone features a five-membered ring containing two oxygen atoms and three carbon atoms. The key structural components include:
5-Methyl-2(5H)-furanone is involved in various chemical reactions:
The mechanism of action for 5-Methyl-2(5H)-furanone primarily revolves around its interaction with taste receptors, contributing to its flavor profile in food applications. Although detailed mechanisms are not fully elucidated, it is known that:
Further research is needed to clarify these interactions and their implications in sensory science.
The physical and chemical properties of 5-Methyl-2(5H)-furanone include:
These properties make it suitable for applications in flavoring agents and fragrances within food science and related industries.
5-Methyl-2(5H)-furanone has several scientific applications:
5-Methyl-2(5H)-furanone, systematically named as 5-methylfuran-2(5H)-one according to IUPAC nomenclature rules, represents a core structure in the family of unsaturated γ-lactones. Its molecular formula is C₅H₆O₂, with a molecular weight of 98.10 g/mol. The CAS Registry Number assigned to this compound is 591-11-7, providing a unique identifier for chemical databases and regulatory purposes [1] [9]. The SMILES notation (CC₁OC(=O)C=C₁) and InChIKey (BGLUXFNVVSVEET-UHFFFAOYSA-N) offer machine-readable representations of its molecular connectivity and stereochemical features [7] [9].
The compound exhibits a planar furanone ring with a methyl substituent at the 5-position and an α,β-unsaturated carbonyl system. This electronic configuration confers significant reactivity at C-3 and C-4 positions, making it susceptible to nucleophilic additions and cycloadditions. The lactone ring adopts an s-cis conformation that stabilizes the conjugated system, as verified through spectroscopic and crystallographic analyses [1] [10].
Table 1: Nomenclature and Identifiers of 5-Methyl-2(5H)-Furanone
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 5-methylfuran-2(5H)-one |
CAS Registry Number | 591-11-7 |
Common Synonyms | β-Angelica lactone; 4-methyl-2-buten-4-olide; 4-hydroxy-2-pentenoic acid γ-lactone |
Molecular Formula | C₅H₆O₂ |
InChIKey | BGLUXFNVVSVEET-UHFFFAOYSA-N |
The isolation of 5-methyl-2(5H)-furanone dates to the mid-19th century when it was first identified as a constituent of Angelica archangelica root oil, leading to its common name "β-angelica lactone" [1] [7]. Early research focused on its natural occurrence in thermally processed foods, particularly as a Maillard reaction product in cooked meats and roasted coffee. By the 1980s, studies by Shibamoto and others characterized its formation pathways from carbohydrate degradation, establishing its role as a flavor compound in sukiyaki and other thermally processed foods [2].
Synthetic methodologies evolved significantly throughout the 20th century. Initial routes involved laborious extraction from natural sources, but by the 1990s, efficient chemical syntheses emerged. Chlorination of levulinic acid followed by triethylamine-promoted dehydrochlorination provided a scalable route to 5-methyl-2(5H)-furanone [5]. Alternative approaches included the oxidation of furfural with hydrogen peroxide and formic acid, though yields remained moderate (41%) [8]. These synthetic advances facilitated broader exploration of its reactivity and applications.
Table 2: Historical Milestones in 5-Methyl-2(5H)-Furanone Research
Time Period | Key Advancement | Research Focus |
---|---|---|
Mid-19th Century | Isolation from Angelica archangelica | Natural product chemistry |
1981 | Characterization in cooked meats | Food chemistry, Maillard reaction products |
1993 | Synthetic route from levulinic acid | Organic synthesis optimization |
2023 | Development of chiral sulfone derivatives | Pharmaceutical applications |
Flavor and Fragrance Industry
As a flavor compound, 5-methyl-2(5H)-furanone serves as a precursor to potent aroma molecules. Under FEMA 4438, it is approved as a flavoring agent. Its hydrogenation yields γ-valerolactone, which imparts herbaceous notes, while condensation reactions generate Furaneol® (strawberry furanone), a key flavor compound with an exceptionally low odor threshold (4×10⁻¹¹) [3]. This compound enhances sweet, caramel-like notes in diverse products ranging from chocolates to tomato sauces. Research demonstrates that furanones contribute to the sensory profiles of soy sauce (via 5-methyl-4-hydroxy-3(2H)-furanone) and meat products (via 5-methyl-2-ethyl-4-hydroxy-3(2H)-furanone) [3].
Table 3: Organoleptic Properties of Furanone-Based Flavor Compounds
Compound | Organoleptic Profile | Commercial Applications |
---|---|---|
Furaneol® (Strawberry Furanone) | Sweet, caramel, cotton candy | Candy, dairy, meat products |
5-methyl-4-hydroxy-3(2H)-furanone | Soybean, caramel, beef-like | Soy sauce, savory flavors |
5-methyl-2-ethyl-4-hydroxy-3(2H)-furanone | Cake, ripe fruit | Meaty foods, baked goods |
Pharmaceutical Research
Recent innovations focus on functionalized 2(5H)-furanones with biological activity. Chiral sulfone derivatives incorporating terpene moieties (e.g., l-borneol or l-menthol) exhibit potent antimicrobial effects. Compound 26 (5-(l-bornyloxy)-3-(4-methylphenylsulfonyl)-2(5H)-furanone) inhibits Staphylococcus aureus and Bacillus subtilis at MIC values of 8 μg/mL [10]. This derivative demonstrates synergistic effects with aminoglycoside antibiotics (gentamicin, amikacin), reducing their effective doses against staphylococcal biofilms. Such innovations address antibiotic resistance by enhancing efficacy of existing drugs [10]. Additionally, 2(5H)-furanone scaffolds show promise as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like rofecoxib and antitumor agents [3].
Chemical Synthesis and Materials Science
The compound’s α,β-unsaturated lactone system participates in Diels-Alder reactions, Michael additions, and photochemical cyclizations. These transformations enable construction of complex heterocycles, including spirocyclic compounds and fused ring systems applicable to pigments and pharmaceutical intermediates [3] [10]. Its role as a bio-based platform chemical is significant: 5-methyl-2(5H)-furanone can be derived from levulinic acid, which is accessible from lignocellulosic biomass [5]. This positions it as a sustainable building block for green chemistry applications.
Table 4: Bioactive 2(5H)-Furanone Derivatives in Pharmaceutical Research
Derivative Structure | Biological Activity | Mechanistic Insights |
---|---|---|
5-(l-Bornyloxy)-3-(4-methylphenylsulfonyl)-2(5H)-furanone | Anti-staphylococcal (MIC: 8 μg/mL) | Synergy with gentamicin (0.4–0.5 μg/mL reduces antibiotic MIC 2-fold) |
5-(l-Menthyloxy)-3-chloro-4-(phenylsulfonyl)-2(5H)-furanone | Anti-biofilm (vs. S. aureus) | Disrupts quorum sensing pathways |
Anemonin (dimeric furanone) | Traditional Chinese medicine constituent | Isolated from Clematis species |
The trajectory of 5-methyl-2(5H)-furanone research illustrates its evolution from a natural product curiosity to a versatile scaffold in synthetic chemistry and functional materials. Ongoing investigations continue to reveal novel reactivities and applications, particularly in sustainable chemistry and antimicrobial therapeutics [3] [5] [10].
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